molecular formula C13H25NO B5725625 3-cyclohexyl-N-(2-methylpropyl)propanamide

3-cyclohexyl-N-(2-methylpropyl)propanamide

Cat. No.: B5725625
M. Wt: 211.34 g/mol
InChI Key: GRLGYBLDGZSHMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-cyclohexyl-N-(2-methylpropyl)propanamide is an organic compound that belongs to the class of amides It is characterized by a cyclohexyl group attached to the nitrogen atom of the amide, and a 2-methylpropyl group attached to the nitrogen atom as well

Scientific Research Applications

3-cyclohexyl-N-(2-methylpropyl)propanamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Future Directions

The future directions for the study of “3-cyclohexyl-N-isobutylpropanamide” could involve further exploration of its synthesis, characterization, and potential applications. Given the bioactivity of structurally similar compounds, it may be of interest to investigate its potential therapeutic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclohexyl-N-(2-methylpropyl)propanamide can be achieved through several synthetic routes. One common method involves the reaction of cyclohexylamine with 2-methylpropyl chloride in the presence of a base such as sodium hydroxide to form the corresponding amine. This amine is then reacted with propanoyl chloride to yield the desired amide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-cyclohexyl-N-(2-methylpropyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as hydroxide ions or alkoxide ions can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted amides depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-cyclohexyl-N-(2-methylpropyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-2-methylpropanamide
  • 3-cyclohexyl-N-(2-methylcyclohexyl)propanamide
  • N-cyclohexyl-2-methylbutanamide

Uniqueness

3-cyclohexyl-N-(2-methylpropyl)propanamide is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of a cyclohexyl group and a 2-methylpropyl group attached to the amide nitrogen makes it different from other similar compounds, potentially leading to unique reactivity and applications.

Properties

IUPAC Name

3-cyclohexyl-N-(2-methylpropyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO/c1-11(2)10-14-13(15)9-8-12-6-4-3-5-7-12/h11-12H,3-10H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRLGYBLDGZSHMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)CCC1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-cyclohexyl-N-(2-methylpropyl)propanamide
Reactant of Route 2
Reactant of Route 2
3-cyclohexyl-N-(2-methylpropyl)propanamide
Reactant of Route 3
Reactant of Route 3
3-cyclohexyl-N-(2-methylpropyl)propanamide
Reactant of Route 4
Reactant of Route 4
3-cyclohexyl-N-(2-methylpropyl)propanamide
Reactant of Route 5
Reactant of Route 5
3-cyclohexyl-N-(2-methylpropyl)propanamide
Reactant of Route 6
Reactant of Route 6
3-cyclohexyl-N-(2-methylpropyl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.